(R)-2,3-Bis(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
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Overview
Description
®-2,3-Bis(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and functional groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3-Bis(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multi-step organic reactions The process begins with the preparation of the icosa-2,4,6,8,10-pentaenoic acid, which is then esterified with glycerol derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-2,3-Bis(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions can reduce the double bonds to single bonds using catalysts such as palladium on carbon.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, ®-2,3-Bis(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is used as a precursor for synthesizing complex molecules and as a reagent in various organic reactions.
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics due to its amphiphilic nature.
Medicine
In medicine, it is investigated for its potential therapeutic applications, including its role as a drug delivery agent and its anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the formulation of specialized coatings, adhesives, and as an additive in certain polymer blends.
Mechanism of Action
The mechanism of action of ®-2,3-Bis(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. Additionally, the phosphate group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: A polyunsaturated fatty acid with similar double bond configuration.
(2E,4E,6E,8E,10E,12E,14E)-15-[(1S,4S,6R)-4-Hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl]-4,9,13-trimethyl-2,4,6,8,10,12,14-pentadecaheptaenal: A compound with multiple double bonds and a bicyclic structure.
Uniqueness
What sets ®-2,3-Bis(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate apart is its combination of a long polyunsaturated chain with a trimethylammonioethyl phosphate group. This unique structure imparts distinct physicochemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C48H76NO8P |
---|---|
Molecular Weight |
826.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h22-41,46H,6-21,42-45H2,1-5H3/b24-22+,25-23+,28-26+,29-27+,32-30+,33-31+,36-34+,37-35+,40-38+,41-39+/t46-/m1/s1 |
InChI Key |
RGIMWKIXYHPSSR-KQYJYUAWSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC=CC=CC=CC=CCCCCCCCCC |
Origin of Product |
United States |
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